Diflunisal, a nonsteroidal anti-inflammatory drug (NSAID), has been extensively studied for its pharmacological properties and therapeutic applications. It is a salicylic acid derivative that was developed with the aim of improving potency, gastrointestinal tolerance, and duration of action compared to traditional salicylates like aspirin469. Diflunisal's unique chemical structure, characterized by the addition of a difluorophenyl group at the C5 position of salicylic acid, contributes to its enhanced lipophilicity and pharmacological profile9.
Diflunisal's analgesic and anti-inflammatory properties have been well-documented. It has been shown to be more potent than aspirin in various animal models and clinical settings, with a longer duration of action and improved gastrointestinal tolerance469. The drug's reversible effects on platelet aggregation, in contrast to the irreversible effects of aspirin, make it a safer option for patients requiring long-term NSAID therapy6.
The ability of diflunisal and its analogues to inhibit TTR aggregation presents a potential therapeutic application in the treatment of amyloid diseases, such as familial amyloid polyneuropathy1. By stabilizing the native state of TTR, diflunisal could prevent the formation of amyloid fibrils, which are implicated in the pathogenesis of these diseases.
Diflunisal's inhibition of CBP/p300 acetyltransferases suggests a novel mechanism for its anticancer activity3. By suppressing the growth of leukemia cell lines that depend on p300, diflunisal may offer a new avenue for cancer treatment, particularly in malignancies driven by aberrant acetylation of proteins.
In patients with gout, diflunisal has demonstrated a hypouricemic action, reducing serum uric acid levels through different mechanisms depending on the patient's uric acid excretion profile7. This dual mechanism, involving both inhibition of xanthine oxidase and uricosuric effects, positions diflunisal as a potential treatment option for gout and hyperuricemia.
The ionophoretic-like action of diflunisal, which leads to the uncoupling of oxidative phosphorylation, may have implications for conditions associated with mitochondrial dysfunction210. While this effect can be detrimental in some contexts, it may also provide therapeutic benefits by modulating mitochondrial activity in disease states.
Diflunisal phosphate is derived from diflunisal, which is chemically classified as a biphenyl carboxylic acid. Its chemical formula is , and it has a molecular weight of approximately 250.20 g/mol . Diflunisal is categorized under the group of NSAIDs and is recognized for its ability to alleviate pain and inflammation associated with conditions such as osteoarthritis and rheumatoid arthritis .
The synthesis of diflunisal can be accomplished through several methods:
The molecular structure of diflunisal phosphate features a biphenyl core with two fluorine atoms located at the para positions on one phenyl ring and a hydroxyl group on the adjacent carbon atom. The carboxylic acid functional group contributes to its acidic properties.
Spectroscopic techniques such as Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) are commonly employed to confirm the structure of diflunisal and its derivatives .
Diflunisal participates in various chemical reactions due to its functional groups:
Diflunisal exerts its therapeutic effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the biosynthesis of prostaglandins—mediators involved in inflammation and pain signaling. By blocking these enzymes, diflunisal reduces the production of inflammatory mediators, thereby alleviating pain and inflammation associated with various conditions .
Diflunisal phosphate exhibits several notable physical and chemical properties:
Diflunisal phosphate finds applications in various fields:
Diflunisal Phosphate, chemically designated as 2',4'-Difluoro-4-(phosphonooxy)-[1,1'-biphenyl]-3-carboxylic acid, is an ester derivative where the phenolic hydroxyl group of diflunisal is substituted with a phosphate moiety. This structural modification fundamentally alters its physicochemical behavior while maintaining the core pharmacophore responsible for therapeutic activity.
The critical structural distinction lies in the replacement of the ionizable phenolic -OH group in diflunisal (pKa ~3-4) with a phosphate ester (-OPO₃H₂) group. Phosphate esters typically exhibit higher aqueous solubility at physiological pH compared to their parent phenols due to the increased ionization potential of the phosphate group (pKa ~1-2 and ~6-7). This modification transforms diflunisal from a poorly water-soluble drug into a more readily dissolved prodrug, a key objective in its design [6] [8].
Key Physicochemical Properties:
Table 1: Key Chemical Identifiers and Properties of Diflunisal Phosphate
Property | Value | Source/Reference |
---|---|---|
CAS Number | 84958-45-2 | ChemicalBook [4] |
Molecular Formula | C₁₃H₉F₂O₆P | PubChem [1] |
Molecular Weight | 330.18 g/mol | ChemicalBook [4] |
IUPAC Name | [1,1'-Biphenyl]-3-carboxylic acid, 2',4'-difluoro-4-(phosphonooxy)- | ChemicalBook [4] |
Melting Point | 161-163°C | ChemicalBook [4] |
Solubility (Water) | Slight, improved with heating | ChemicalBook [4] |
Predicted pKa | 0.95 ± 0.50 | ChemicalBook [4] |
The development of Diflunisal Phosphate is intrinsically linked to the discovery and optimization of diflunisal itself by Merck Sharp & Dohme Research Laboratories.
Origins of Diflunisal (1971): Research spanning 1962-1971 sought salicylate derivatives with improved potency, duration of action, and tolerability over aspirin. Systematic evaluation revealed that introducing hydrophobic groups, particularly aryl rings, at the C5 position of salicylic acid dramatically enhanced anti-inflammatory activity. This led first to flufenisal (5-(4-fluorophenyl)salicylic acid, acetylated), which showed doubled potency and longer duration than aspirin but lacked significant gastrointestinal (GI) tolerance benefits. Further exploration of 5-heteroaryl salicylic acids and non-acetylated analogs identified diflunisal (5-(2,4-difluorophenyl)salicylic acid) as the superior candidate. Crucially, the absence of an O-acetyl group differentiated it mechanistically from aspirin, preventing protein acetylation and demonstrating potent prostaglandin synthetase inhibition in vitro despite being non-acetylated [2] [7] [9].
Rationale for Phosphate Prodrug Development: Despite diflunisal's advantages (higher potency, longer half-life ~8-12 hours), its inherent poor aqueous solubility posed significant challenges for formulation development, particularly for routes requiring rapid dissolution or high drug concentrations (e.g., injectables, concentrated oral solutions/suspensions). Esterification, particularly phosphorylation, is a well-established prodrug strategy to enhance the solubility of phenolic drugs. The phosphate group acts as a hydrophilic, enzymatically cleavable promoiety. Diflunisal Phosphate was thus developed primarily to overcome the formulation barrier inherent to diflunisal, enabling new delivery routes and potentially faster onset depending on the conversion rate in vivo [6] [8].
Pharmacological Significance: As a prodrug, Diflunisal Phosphate itself is typically pharmacologically inert regarding cyclooxygenase (COX) inhibition. Its significance lies in serving as a bioreversible carrier for the active moiety, diflunisal. Following administration, endogenous phosphatases readily hydrolyze the phosphate ester bond, liberating free diflunisal. This conversion is generally efficient, particularly in tissues and blood rich in phosphatases. The primary pharmacological value of the phosphate ester is therefore enabling improved biopharmaceutical properties rather than introducing a novel mechanism of action distinct from diflunisal [6] [8].
Table 2: Historical Development Timeline of Diflunisal and Diflunisal Phosphate
Time Period | Key Development | Significance |
---|---|---|
1962-1971 | Merck research program screening modified salicylates. | Identification of hydrophobic C5 substituents (e.g., phenyl) enhancing potency. |
Early 1970s | Development and testing of flufenisal (acetylated 5-(4-fluorophenyl)salicylic acid). | Demonstrated 2x potency & longer action vs. aspirin; limited GI tolerance gain. |
1971 | Selection of diflunisal (non-acetylated 5-(2,4-difluorophenyl)salicylic acid). | Superior efficacy/tolerance profile; longer plasma half-life (8-12h). |
Post-1971 | Development of Diflunisal Phosphate ester prodrug. | Solution to poor aqueous solubility of diflunisal; enabled new formulations. |
A direct comparison between Diflunisal Phosphate and its parent drug, diflunisal, highlights the impact of the phosphate prodrug modification on key properties relevant to drug delivery and biological activity.
Chemical Stability: The introduction of the phosphate ester can alter stability profiles. Diflunisal itself exhibits photosensitivity, generating potentially toxic degradants upon UV/VIS exposure. Diflunisal Phosphate shares this susceptibility to photodegradation, necessitating protective measures (light-resistant packaging) in formulations. Hydrolytic stability is also a key consideration; while stable enough for formulation, it must be labile in vivo for efficient conversion [5] [6].
Biological Activation and Activity:
Unique Biological Actions (Beyond COX): Research suggests liberated diflunisal, and potentially the phosphate ester awaiting conversion in specific contexts, may exhibit effects beyond classical NSAID actions. Notably, both have shown potential in stabilizing transthyretin (TTR) tetramers, inhibiting misfolding and amyloid fibril formation relevant to treating hereditary TTR amyloidosis. Diflunisal is being repurposed clinically for this indication (e.g., EMA positive opinion for Attrogy™ in 2025). Furthermore, in vitro studies demonstrate potent antivirulence effects against Staphylococcus aureus. Diflunisal Phosphate, upon conversion, significantly inhibits key virulence factors (hemolysin, proteases) more effectively than salicylic acid or aspirin metabolites, likely via upregulation of the stress response regulator SigB and suppression of the agr regulon (RNAIII) [3] [7] [8].
Therapeutic Application Advantages (Prodrug Rationale):
Table 3: Comparative Analysis of Diflunisal and Diflunisal Phosphate
Characteristic | Diflunisal (Parent Drug) | Diflunisal Phosphate (Prodrug) | Consequence/Advantage of Phosphate |
---|---|---|---|
Chemical Structure | 2',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (Free phenol) | 2',4'-Difluoro-4-(phosphonooxy)-[1,1'-biphenyl]-3-carboxylic acid (Phosphate ester) | Alters key physicochemical properties. |
Aqueous Solubility | Very Low (Sparingly soluble) | Significantly Higher (Soluble in water with heating) [4] [8] | Enables injectable, liquid, & concentrated formulations; facilitates advanced delivery systems (NPs). |
Protein Binding | >99% [10] | Expected to be Lower (due to ionization) | May alter initial distribution volume/kinetics. |
Mechanism of Action | Direct COX inhibitor (Primary NSAID action); TTR stabilizer; Antivirulence agent (post-liberation). | Pharmacologically inactive (Prodrug). Relies on enzymatic hydrolysis to liberate active diflunisal. | Activity profile identical to diflunisal after conversion. |
Key Enzymatic Step | N/A | Hydrolysis by Phosphatases (e.g., Alkaline Phosphatase) | Determines rate of active drug appearance. |
Primary Application Driver | Direct active drug. | Solubility enhancement for delivery system enablement. | Allows routes/formulations impossible for parent drug. |
Photostability | Poor; Generates phototoxic degradants [5] [7]. | Poor; Susceptible to photodegradation [5]. | Requires protective packaging for both. |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 85815-37-8
CAS No.: 88048-09-3